(2-(Trifluoromethyl)pyridin-3-yl)methanol

Catalog No.
S734155
CAS No.
131747-57-4
M.F
C7H6F3NO
M. Wt
177.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-(Trifluoromethyl)pyridin-3-yl)methanol

CAS Number

131747-57-4

Product Name

(2-(Trifluoromethyl)pyridin-3-yl)methanol

IUPAC Name

[2-(trifluoromethyl)pyridin-3-yl]methanol

Molecular Formula

C7H6F3NO

Molecular Weight

177.12 g/mol

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)6-5(4-12)2-1-3-11-6/h1-3,12H,4H2

InChI Key

BQDXBKVSCIWSIJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)C(F)(F)F)CO

Canonical SMILES

C1=CC(=C(N=C1)C(F)(F)F)CO

Potential Applications:

  • Medicinal Chemistry: Pyridine derivatives are widely explored in medicinal chemistry due to their diverse biological activities. The trifluoromethyl group is a common bioisostere, meaning it can mimic the properties of other functional groups while potentially improving metabolic stability and lipophilicity. The combination of these features in (2-(Trifluoromethyl)pyridin-3-yl)methanol could be of interest for researchers exploring new drug candidates. However, further studies are needed to investigate its specific potential in this area.
  • Material Science: Pyridine-based materials have been studied for various applications, including as ligands in coordination chemistry and components in organic electronics. The addition of the trifluoromethyl and methanol groups in (2-(Trifluoromethyl)pyridin-3-yl)methanol could potentially modify its physical and chemical properties, making it suitable for exploration in material science applications. However, further research is required to understand its specific behavior and potential functionalities in this field.

(2-(Trifluoromethyl)pyridin-3-yl)methanol is an organic compound characterized by a trifluoromethyl group attached to a pyridine ring, with a hydroxymethyl group at the 3-position. Its molecular formula is C7_7H6_6F3_3NO, and it has a molar mass of 177.12 g/mol. This compound exhibits unique chemical properties due to the presence of the trifluoromethyl group, which is known for its strong electron-withdrawing effects, enhancing the compound's reactivity and solubility in various solvents .

  • Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: This compound can be reduced to form different alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to various substituted derivatives. Nucleophiles such as amines and thiols are typically used in these reactions.

Research indicates that (2-(Trifluoromethyl)pyridin-3-yl)methanol may possess significant biological activities. It has been studied for potential antimicrobial and antiviral properties, making it a candidate for pharmaceutical development. The trifluoromethyl group enhances its lipophilicity, allowing better membrane penetration, which may contribute to its biological efficacy . Additionally, compounds with similar structures often exhibit enzyme inhibition capabilities, which can be relevant in therapeutic contexts.

The synthesis of (2-(Trifluoromethyl)pyridin-3-yl)methanol typically involves the reaction of 2-(trifluoromethyl)pyridine with methanol. This reaction can be catalyzed by acids or Lewis acids to facilitate product formation. In industrial settings, large-scale production may utilize batch reactors or continuous flow reactors to optimize yield and efficiency .

Synthetic Route Overview

  • Reactants: 2-(trifluoromethyl)pyridine and methanol.
  • Catalysts: Acidic catalysts or Lewis acids.
  • Conditions: Controlled temperature and pressure to enhance reaction rates.

(2-(Trifluoromethyl)pyridin-3-yl)methanol has diverse applications across several fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for potential therapeutic applications due to its biological activity.
  • Medicine: Explored as an intermediate in pharmaceutical development.
  • Industry: Used in the formulation of agrochemicals, including insecticides and herbicides .

Studies on (2-(Trifluoromethyl)pyridin-3-yl)methanol focus on its interactions with biological macromolecules. The trifluoromethyl group enhances binding affinity with certain enzymes and receptors, potentially leading to modulation of biological pathways. Understanding these interactions is crucial for elucidating the compound's mechanism of action and therapeutic potential .

Several compounds share structural similarities with (2-(Trifluoromethyl)pyridin-3-yl)methanol. Below is a comparison highlighting their unique features:

Compound NameStructural FeaturesUnique Properties
2-(Trifluoromethyl)pyridineTrifluoromethyl group on pyridineStrong electron-withdrawing effects
4-HydroxybenzaldehydeHydroxymethyl group on benzenePotentially reactive carbonyl group
2-Methoxy-4-(trifluoromethyl)pyridineMethoxy group on pyridineEnhanced solubility and reactivity
(4-(Trifluoromethyl)pyridin-3-yl)methanolTrifluoromethyl group at 4-positionSimilar reactivity profile but different position
(6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanolFluoro and trifluoromethyl groupsPotentially different biological interactions

What sets (2-(Trifluoromethyl)pyridin-3-yl)methanol apart is its specific combination of functional groups that enhance its reactivity and biological interactions compared to simpler derivatives or those with different substituents .

XLogP3

0.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-(Trifluoromethyl)-3-pyridinemethanol

Dates

Last modified: 08-15-2023

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